molecular formula C14H20N2O B1464273 1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one CAS No. 1272181-79-9

1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one

Cat. No. B1464273
M. Wt: 232.32 g/mol
InChI Key: IFXBERDOIYFBPA-UHFFFAOYSA-N
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Description

“1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains an amine group and a phenyl group . It’s worth noting that pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of “1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one” includes a pyrrolidine ring, an amine group, and a phenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis of Tetrazole-Containing Derivatives

The molecule 4-amino-3-phenylbutanoic acid, closely related to 1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one, has been utilized for the preparation of tetrazole-containing derivatives. This process involves the replacement of the terminal amino group with a tetrazol-1-yl fragment, demonstrating the molecule's reactivity and potential in creating derivatives with varied biological activities (Putis, Shuvalova, & Ostrovskii, 2008).

Asymmetric Synthesis of Bioactive Molecules

A novel method for the asymmetric synthesis of syn/anti-1,3-amino alcohols, including bioactive molecules like (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, showcases the application of proline-catalyzed sequential alpha-aminoxylation/alpha-amination. This method indicates the potential of the compound in the synthesis of complex bioactive structures with therapeutic significance (Jha, Kondekar, & Kumar, 2010).

Development of Novel Synthetic Methods

Research has focused on developing novel methods for synthesizing related compounds, such as 2-[(4 R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, demonstrating the versatility and importance of the core structure in medicinal chemistry. These methods involve alkylating n-butyl (3 R)-4-amino-3-phenylbutyrate with haloacetamide, followed by cyclization, showcasing the compound's utility in synthesizing pharmacologically relevant molecules (Ворона et al., 2013).

Kinetic Studies on Formation and Decomposition

The kinetic studies on substituted 1-phenylpyrrolidin-2-ones highlight the chemical behavior of related structures in basic media. Understanding the kinetics of formation and decomposition provides insights into the reactivity and stability of these compounds, essential for their application in chemical synthesis and drug development (Sedlák et al., 2002).

Free Radical Polymerization

The polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one, resulting in polymers with specific chain ends, illustrates the potential of using related compounds in materials science. This research shows how modifications of the compound can lead to new materials with unique properties (Liu & Rimmer, 2002).

Future Directions

The future directions in the research and development of “1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-4-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-9-10-16(11-13)14(17)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXBERDOIYFBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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